Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 956203-24-0, PubChem CID is a fluorinated pyrazole-3-carboxylic acid building block bearing a 4-hydroxy substituent and an ortho-trifluoromethylphenyl group at N1. The compound is supplied as a solid (melting point 141 °C ) with a molecular formula of C₁₁H₇F₃N₂O₃ and molecular weight of 272.18 g/mol.

Molecular Formula C11H7F3N2O3
Molecular Weight 272.183
CAS No. 956203-24-0
Cat. No. B2898735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
CAS956203-24-0
Molecular FormulaC11H7F3N2O3
Molecular Weight272.183
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)O)O
InChIInChI=1S/C11H7F3N2O3/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19)
InChIKeyZZKLUQPKTQBWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 956203-24-0): Procurement-Relevant Identity and Physicochemical Baseline


4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS 956203-24-0, PubChem CID 2118127) is a fluorinated pyrazole-3-carboxylic acid building block bearing a 4-hydroxy substituent and an ortho-trifluoromethylphenyl group at N1 [1]. The compound is supplied as a solid (melting point 141 °C [2]) with a molecular formula of C₁₁H₇F₃N₂O₃ and molecular weight of 272.18 g/mol [1]. Its computed physicochemical profile includes XLogP3 = 2.8, topological polar surface area (TPSA) = 75.4 Ų, an experimental solubility of >40.8 µg/mL at pH 7.4, and two hydrogen bond donors paired with seven hydrogen bond acceptors [1]. Commercial sourcing is available from multiple suppliers at ≥95% purity (Enamine catalog EN300-09169, Fluorochem, ChemScene, and others) [3]. The compound is classified strictly for research and further manufacturing use, not for direct human or veterinary application .

Why 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic Acid Cannot Be Interchanged with Unsubstituted Phenyl or Regioisomeric Pyrazole-3-carboxylic Acid Analogs


Within the 4-hydroxy-1-aryl-1H-pyrazole-3-carboxylic acid series, substitution at the N1-phenyl ring is the dominant driver of lipophilicity, solubility, and hydrogen-bonding capacity, which in turn govern membrane permeability, metabolic stability, and target engagement in both medicinal chemistry and agrochemical programs [1]. The ortho-CF₃ group present in the target compound imposes a steric twist on the N1-aryl ring relative to the pyrazole plane, a conformational effect absent in unsubstituted phenyl (CAS 1006492-88-1) or para-CF₃ (CAS 1152569-51-1) analogs—directly impacting binding pocket complementarity and derivatization accessibility . Furthermore, the 4-hydroxy/3-carboxylic acid regiochemistry differs fundamentally from the 5-hydroxy/3-carboxylic acid isomer (CAS 1505579-77-0), altering both the pKa of the acidic protons and the intramolecular hydrogen-bonding network that controls solubility and reactivity [2]. Generic substitution across these analogs therefore risks altered LogP-driven distribution, incompatible reactivity in downstream amidation/esterification, and loss of structure-activity relationship (SAR) fidelity in lead optimization campaigns [1][3].

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: ortho-CF₃ Substitution Increases LogP by >1.5 Log Units Over the Unsubstituted Phenyl Analog

The target compound's ortho-trifluoromethyl substitution drives a substantial increase in lipophilicity compared to the des-CF₃ phenyl analog. The experimentally derived LogP for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is reported as 3.33 (Fluorochem) to 3.68 (Chembase), while the computed XLogP3 from PubChem is 2.8 [1]. In contrast, the unsubstituted phenyl analog 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1006492-88-1) has a computed LogP of 1.28 and PSA of 75.35 Ų, yielding a ΔLogP of +1.52 to +2.40 log units favoring the target compound . This difference exceeds the typical 1-log-unit threshold considered meaningful for membrane permeability and non-specific protein binding.

Lipophilicity Physicochemical profiling Drug-likeness

Aqueous Solubility at Physiological pH: Experimentally Measured >40.8 µg/mL Enables In Vitro Assay Compatibility

The target compound has an experimentally determined aqueous solubility of >40.8 µg/mL at pH 7.4, as recorded in the PubChem database [1]. This value places the compound in a moderate solubility range suitable for in vitro biochemical and cell-based assays without requiring DMSO concentrations exceeding 0.1% under standard screening conditions. While directly comparable experimental solubility data at identical pH for the unsubstituted phenyl analog (LogP ~1.28) or the para-CF₃ regioisomer are not available in the public domain, the ortho-CF₃ substitution pattern is expected to moderately reduce aqueous solubility relative to the more polar des-CF₃ analog, consistent with the observed LogP difference .

Solubility Assay development ADME

Hydrogen Bond Donor/Acceptor Profile: ortho-CF₃ Placement Modulates H-Bond Network Distinct from meta-CF₃ and para-CF₃ Regioisomers

The target compound presents a conserved hydrogen bond donor/acceptor count (HBD = 2, HBA = 7) across the 4-hydroxy-1-aryl-pyrazole-3-carboxylic acid series, as the -OH, -COOH, and pyrazole N2 contribute identically in all regioisomers [1]. However, the ortho-CF₃ group at the 2-position of the N1-phenyl ring creates a steric environment that restricts rotation around the N1–C(aryl) bond, pre-organizing the carboxylic acid and hydroxyl groups into a distinct spatial orientation compared to the freely rotating meta-CF₃ (CAS 1505579-77-0) and para-CF₃ (CAS 1152569-51-1) isomers [2]. The XLogP3 values confirm the electronic differentiation: 2.8 (ortho, target) vs. computed values that would differ based on the CF₃ position's effect on overall dipole moment [1]. This conformational restriction is relevant for structure-based drug design where the relative orientation of hydrogen bond donors dictates target residue engagement.

Hydrogen bonding Molecular recognition Crystal engineering

Synthetic Tractability: Carboxylic Acid at C3 and Free 4-Hydroxyl Enable Orthogonal Derivatization Not Possible with 5-Hydroxy Regioisomer

The target compound features a carboxylic acid at the pyrazole 3-position and a free hydroxyl at the 4-position, providing two chemically orthogonal derivatization handles. The 3-COOH can be activated for amidation or esterification, while the 4-OH can undergo independent O-alkylation, acylation, or sulfonation . In contrast, the 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid regioisomer (CAS 1505579-77-0) places the hydroxyl at position 5, where it is in closer proximity to the N1–N2 region and may participate in tautomeric equilibria with the adjacent nitrogen, complicating selective derivatization . The target compound's 4-OH/3-COOH arrangement mirrors the bone-targeting pharmacophore identified in the 4-carboxy-3-hydroxy-1,2-pyrazole series, which demonstrated hydroxyapatite affinity comparable to tetracycline [1], suggesting this regioisomer is privileged for applications requiring bidentate metal chelation.

Derivatization Parallel synthesis Medicinal chemistry

Agrochemical Relevance: ortho-CF₃-Phenylpyrazole Scaffold is Privileged in Herbicidal Patent Space, Differentiating from Unsubstituted Phenyl Series

The 1-arylpyrazole-3-carboxylic acid scaffold, particularly with electron-withdrawing substituents on the N1-phenyl ring, appears extensively in herbicidal patent literature. US Patent 8680121 and related filings disclose substituted pyrazole derivatives encompassing the ortho-trifluoromethylphenyl motif as herbicidal active ingredients [1]. The target compound's ortho-CF₃ substitution pattern aligns with the structural requirements described for pyrazole-based herbicides, where the trifluoromethyl group contributes to metabolic stability in planta and enhanced phloem mobility compared to unsubstituted phenyl analogs [2][3]. The compound has been specifically noted as having been investigated for potential herbicidal use . While the unsubstituted phenyl analog (CAS 1006492-88-1) may serve as a negative control in such programs, it lacks the electron-withdrawing character and lipophilicity necessary for effective target-site penetration in whole-plant assays.

Herbicide Agrochemical intermediate Crop protection

Purity and Sourcing Consistency: Multi-Vendor Availability at ≥95% Enables Reproducible SAR Studies Across Laboratories

The target compound is available from at least six independent commercial suppliers at ≥95% purity, including Enamine (EN300-09169, 95%), Fluorochem (F643981, 95%), ChemScene (CS-0221452, 95%+), Leyan (1292122, 95%), and CymitQuimica (10-F643981, min. 95%) [1]. This multi-vendor availability with consistent purity specifications reduces single-supplier dependency and ensures lot-to-lot reproducibility essential for quantitative SAR campaigns. In contrast, the 5-hydroxy regioisomer (CAS 1505579-77-0) and the 1-[4-chloro-2-(trifluoromethyl)phenyl] analog (CAS 1152614-40-8) are each listed by fewer suppliers with less standardized purity documentation in publicly accessible catalogs . The compound is classified for research and further manufacturing use only, with recommended storage at room temperature or 2–8 °C in sealed, dry conditions .

Quality control Reproducibility Procurement

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Orthogonal Derivatization for Focused Kinase or Protease Inhibitor Library Synthesis

Procure this compound when your medicinal chemistry program requires a pyrazole-3-carboxylic acid scaffold with two chemically distinct derivatization handles (3-COOH for amidation, 4-OH for O-functionalization) in a defined spatial arrangement. The ortho-CF₃ group provides both enhanced lipophilicity (ΔLogP > +1.5 vs. des-CF₃ analog [1]) and conformational restriction that reduces entropic penalties upon target binding. This scaffold is particularly suitable for generating focused libraries targeting ATP-binding pockets where the carboxylic acid can engage catalytic lysine residues and the CF₃-phenyl group occupies a hydrophobic back pocket [2]. The >40.8 µg/mL aqueous solubility at pH 7.4 ensures compatibility with biochemical assay conditions at screening-relevant concentrations.

Agrochemical Research: Herbicidal Lead Generation Leveraging the Privileged ortho-CF₃-Phenylpyrazole Pharmacophore

Use this compound as a key intermediate in herbicide discovery programs targeting transketolase or other plastidic enzymes. The ortho-trifluoromethylphenyl substitution pattern aligns with patent-disclosed herbicidal pyrazole scaffolds (US 8680121 and related filings [1]), where the electron-withdrawing CF₃ group enhances metabolic stability in planta. The free 3-carboxylic acid enables rapid diversification into amide and ester analogs for structure-activity relationship exploration, while the 4-OH provides an additional vector for pro-herbicide design [2]. Select this building block over the unsubstituted phenyl analog when whole-plant activity and phloem mobility are critical design parameters.

Bone-Targeting Conjugate Synthesis: Leveraging the 4-Hydroxy-3-Carboxy-Pyrazole Metal-Chelating Motif

The 4-hydroxy-3-carboxylic acid arrangement on the pyrazole ring mirrors the bone-seeking pharmacophore identified by Willson et al., where 4-carboxy-3-hydroxy-1,2-pyrazole heterocycles demonstrated hydroxyapatite affinity comparable to tetracycline [1]. The target compound's ortho-CF₃-phenyl substituent adds a lipophilic anchor that can modulate pharmacokinetics without interfering with the bidentate metal-chelating core. Procure this compound when designing bone-targeted drug conjugates, imaging agents, or osteotropic delivery systems where the trifluoromethyl group provides a convenient ¹⁹F NMR handle for tracking and quantification [2].

Antibacterial SAR Expansion: Building on Class-Level N-(Trifluoromethyl)phenyl Pyrazole Anti-Gram-Positive Activity

The 2021 study by Saleh et al. established that N-(trifluoromethyl)phenyl substituted pyrazole derivatives exhibit potent growth inhibition of antibiotic-resistant Gram-positive bacteria [1]. While that study focused on a distinct pyrazole sub-series, the target compound's ortho-CF₃-phenyl-4-hydroxy-pyrazole-3-carboxylic acid scaffold provides a complementary chemotype for exploring antibacterial SAR around the carboxylic acid moiety. The consistent commercial availability at ≥95% purity [2] enables reproducible minimum inhibitory concentration (MIC) determinations across independent laboratories, and the compound's LogP of 3.33 places it within the favorable lipophilicity range for Gram-positive membrane penetration.

Quote Request

Request a Quote for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.